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Abstract

Golidocitinib (formerly DZD4205) is a potent and selective, orally bioavailable inhibitor of
Janus kinase 1 (JAK1) that has demonstrated significant clinical efficacy in the treatment of
relapsed or refractory peripheral T-cell lymphoma (r/r PTCL). This technical guide provides an
in-depth overview of the discovery, synthesis, and preclinical and clinical development of
Golidocitinib. It is intended to be a comprehensive resource for researchers, scientists, and
professionals in the field of drug development.

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling
pathway is a critical mediator of cytokine signaling, playing a pivotal role in immune response,
inflammation, and hematopoiesis.[1] Dysregulation of this pathway is implicated in the
pathogenesis of various autoimmune diseases and cancers, including hematological
malignancies.[1] Golidocitinib (DZD4205) was developed by Dizal Pharmaceutical as a first-
in-class, highly selective JAK1 inhibitor to address the unmet medical need in patients with r/r
PTCL, a group of aggressive and heterogeneous non-Hodgkin lymphomas with poor
prognosis.[2] In June 2024, Golidocitinib received conditional approval in China for this
indication.[3]
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Discovery of Golidocitinib

The discovery of Golidocitinib was a result of a translational science-driven drug development
program that identified JAK1 as a key therapeutic target in PTCL.[2] The program focused on
designing a highly selective inhibitor to minimize off-target effects associated with less selective
JAK inhibitors.

Lead Identification and Optimization

While specific details of the initial high-throughput screening campaign are not publicly
available, the lead optimization process focused on improving potency, selectivity, and
pharmacokinetic properties. The core chemical scaffold of Golidocitinib, a pyrazolylamino-
pyrimidine indole, was systematically modified to enhance its binding affinity for the ATP-
binding pocket of JAK1 while reducing interactions with other JAK family members and the
broader kinome.

Mechanism of Action

Golidocitinib is an ATP-competitive inhibitor of JAK1.[4] By selectively binding to and inhibiting
the catalytic activity of JAK1, Golidocitinib blocks the phosphorylation and activation of
downstream STAT proteins, primarily STAT3.[4][5] This disruption of the JAK/STAT signaling
cascade leads to the downregulation of target gene expression involved in cell proliferation,
survival, and inflammation, ultimately resulting in the inhibition of tumor cell growth and
induction of apoptosis.[3]
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Caption: Golidocitinib inhibits the JAK-STAT signaling pathway.
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Synthesis of Golidocitinib

The synthesis of Golidocitinib is a multi-step process. A plausible synthetic route, based on
published information, is outlined below.[3]
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Caption: A potential synthetic pathway for Golidocitinib.
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Experimental Protocol for Final Amide Coupling

The final step in the synthesis involves the amide coupling of 3-{2-[(3-methoxy-1-methyl-1H-

pyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-amine with (R)-2-(4-methylpiperazin-1-

yl)propanoic acid.[3]

Materials and Reagents:

3-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-amine
(R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)
THF (Tetrahydrofuran)
Ethyl acetate

Saturated NaCl solution

Procedure:

To a solution of 3-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-
amine (1.0 eq) and (R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride (1.2 eq) in
THF is added HATU (2.0 eq).[3]

DIPEA (4.0 eq) is added to the mixture, and the resulting suspension is stirred at room
temperature for 3 hours.[3]

The reaction mixture is then diluted with ethyl acetate and washed with a saturated NaCl
solution.[3]

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure.
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e The crude product is purified by column chromatography to yield Golidocitinib.

Preclinical Pharmacology

Golidocitinib has demonstrated potent and selective inhibition of JAK1 in preclinical studies.

: hibi -

Kinase IC50 (nM) Selectivity vs. JAK1
JAK1 70

JAK2 >14,000 >200-fold

JAK3 >28,000 >400-fold

TYK2 >14,000 >200-fold

Data compiled from publicly available sources indicating >200-400 fold selectivity.[6]

In Vivo Efficacy

In xenograft models of T-cell ymphoma, Golidocitinib demonstrated significant dose-
dependent anti-tumor activity.[6] It showed superior and more sustained suppression of
JAK1/STATS3 signaling compared to less selective JAK inhibitors.[4]

Clinical Development

Golidocitinib has undergone extensive clinical evaluation, most notably in the JACKPOTS trial
for the treatment of r/r PTCL.

JACKPOTS Clinical Trial (NCT04105010)

The JACKPOTS study is a multinational, open-label, Phase 1/2 trial designed to evaluate the
safety, tolerability, and anti-tumor efficacy of Golidocitinib monotherapy.[7][8]

Study Design:

e Phase 1: Dose escalation to determine the recommended Phase 2 dose (RP2D).[7][8]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1649327?utm_src=pdf-body
https://www.benchchem.com/product/b1649327?utm_src=pdf-body
https://www.researchgate.net/publication/361204654_A_phase_III_study_of_golidocitinib_a_selective_JAK1_inhibitor_in_refractory_or_relapsed_peripheral_T-cell_lymphoma
https://www.benchchem.com/product/b1649327?utm_src=pdf-body
https://www.researchgate.net/publication/361204654_A_phase_III_study_of_golidocitinib_a_selective_JAK1_inhibitor_in_refractory_or_relapsed_peripheral_T-cell_lymphoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC10108266/
https://www.benchchem.com/product/b1649327?utm_src=pdf-body
https://www.benchchem.com/product/b1649327?utm_src=pdf-body
https://www.mycancergenome.org/content/clinical_trials/NCT04105010/
https://ichgcp.net/clinical-trials-registry/NCT04105010
https://www.mycancergenome.org/content/clinical_trials/NCT04105010/
https://ichgcp.net/clinical-trials-registry/NCT04105010
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Phase 2: Single-arm expansion at the RP2D to assess efficacy and safety in a larger patient
population.[7][8]

Key Eligibility Criteria:

e Inclusion: Histologically confirmed r/r PTCL, measurable disease, and having received at
least one prior systemic therapy.[8]

o Exclusion: Prior treatment with a JAK or STAT3 inhibitor, allogeneic stem cell transplant, and
active CNS lymphoma.[8]

Efficacy Results (Phase 2):

Endpoint Value
Objective Response Rate (ORR) 44.3%[9]
Complete Response Rate (CRR) 23.9%[9]
Median Duration of Response (mDoR) 20.7 months[9]

Safety Profile: The most common treatment-related adverse events were hematological and
generally manageable.[3]

Adverse Event (Grade =3) Incidence
Neutropenia 29.4%[10]
Thrombocytopenia 15.7%[10]
Pneumonia 11.8%[10]

Data from an early analysis of the JACKPOTS trial.

Conclusion

Golidocitinib is a testament to the success of a translational, science-driven approach to drug
discovery. Its high selectivity for JAK1 translates into a promising efficacy and safety profile for
patients with r/r PTCL, a challenging disease with limited treatment options. The data
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presented in this technical guide underscore the potential of Golidocitinib as a valuable
addition to the therapeutic armamentarium for T-cell ymphomas. Further investigations into its
utility in other JAK/STAT-mediated diseases are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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